Butyl lactate
Butyl lactate
Butyl lactate appears as a clear colorless liquid with a mild odor. Flash point 168°F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, and to make other chemicals.
Butyl lactate, also known as butyl lactic acid or fema 2205, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Butyl lactate exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, butyl lactate is primarily located in the cytoplasm. Butyl lactate has a creamy, fermented, and fruity taste. Butyl lactate is a potentially toxic compound.
Butyl lactate, also known as butyl lactic acid or fema 2205, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Butyl lactate exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, butyl lactate is primarily located in the cytoplasm. Butyl lactate has a creamy, fermented, and fruity taste. Butyl lactate is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
138-22-7
VCID:
VC20994879
InChI:
InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3
SMILES:
CCCCOC(=O)C(C)O
Molecular Formula:
C7H14O3
Molecular Weight:
146.18 g/mol
Butyl lactate
CAS No.: 138-22-7
Cat. No.: VC20994879
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Butyl lactate appears as a clear colorless liquid with a mild odor. Flash point 168°F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, and to make other chemicals. Butyl lactate, also known as butyl lactic acid or fema 2205, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Butyl lactate exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, butyl lactate is primarily located in the cytoplasm. Butyl lactate has a creamy, fermented, and fruity taste. Butyl lactate is a potentially toxic compound. |
|---|---|
| CAS No. | 138-22-7 |
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | butyl 2-hydroxypropanoate |
| Standard InChI | InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3 |
| Standard InChI Key | MRABAEUHTLLEML-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C(C)O |
| Canonical SMILES | CCCCOC(=O)C(C)O |
| Boiling Point | 370 °F at 760 mm Hg (USCG, 1999) 186.0 °C 77 °C at 10 mm Hg 370°F |
| Colorform | Water-white, stable liquid Clear, colorless to white liquid |
| Flash Point | 160 °F (USCG, 1999) 160 °F (closed cup) 160°F |
| Melting Point | -45 °F (NIOSH, 2016) -28.0 °C -28 °C Freezing point: -43 °C -28°C -45°F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator